molecular formula C25H16BrCl B8243451 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene

Cat. No.: B8243451
M. Wt: 431.7 g/mol
InChI Key: DJYVTAVURNPFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene is a complex organic compound that belongs to the fluorene family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce ketones and reduction can yield alcohols.

Scientific Research Applications

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9-(4-chlorophenyl)-9-phenyl-9H-fluorene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and material science .

Properties

IUPAC Name

2-bromo-9-(4-chlorophenyl)-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-19-12-15-22-21-8-4-5-9-23(21)25(24(22)16-19,17-6-2-1-3-7-17)18-10-13-20(27)14-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVTAVURNPFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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